
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is a chemical compound with the empirical formula C12H16BF3N2O3 . It is a solid substance and is used in scientific research and as a synthetic intermediate .
Molecular Structure Analysis
The molecular structure of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid can be represented by the SMILES stringCC1(OB(C2=CN=C(N=C2)OCC(F)(F)F)OC1(C)C) . This indicates that the molecule contains a pyrimidine ring with a trifluoroethoxy group at the 2-position and a boronic acid group at the 5-position. Chemical Reactions Analysis
While specific chemical reactions involving 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid are not available, boronic acids are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide .Physical And Chemical Properties Analysis
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is a solid substance . Its molecular weight is 304.07 . The compound is slightly soluble in water .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid serves as a boronate ester, which can be coupled with aryl or vinyl halides using palladium catalysts. This reaction allows the synthesis of diverse functionalized molecules, including pharmaceutical intermediates and agrochemicals .
Medicinal Chemistry and Drug Development
Researchers utilize boronic acids in drug discovery due to their ability to interact with biological targets. The trifluoroethoxy group in this compound enhances its solubility and stability. Scientists can modify the pyrimidine core to design novel kinase inhibitors, protease inhibitors, or other bioactive molecules .
Materials Science and Organic Electronics
Boron-containing compounds play a crucial role in materials science. By incorporating 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid into conjugated polymers or small molecules, researchers can tailor their electronic properties. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (FETs) .
Catalysis and Asymmetric Synthesis
Boronic acids participate in various catalytic processes. Researchers have explored their use in asymmetric transformations, such as enantioselective reductions or allylations. The trifluoroethoxy substituent can influence the regioselectivity and stereoselectivity of these reactions .
Fluorescent Probes and Imaging Agents
Functionalized boronic acids can act as fluorescent sensors for specific analytes. Researchers have developed boronate-based probes for detecting sugars (such as glucose) or other biomolecules. These probes find applications in live-cell imaging and disease diagnostics .
Agrochemicals and Crop Protection
The trifluoroethoxy group enhances the lipophilicity of boronic acids, making them suitable for agrochemical applications. Researchers have explored their use as herbicides, fungicides, or insecticides. By modifying the pyrimidine moiety, they can fine-tune the biological activity .
Safety and Hazards
Mécanisme D'action
Propriétés
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O3/c8-6(9,10)3-15-5-11-1-4(2-12-5)7(13)14/h1-2,13-14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQSXGEHZAYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2564400.png)
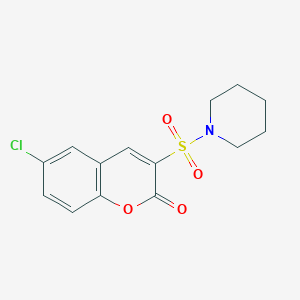
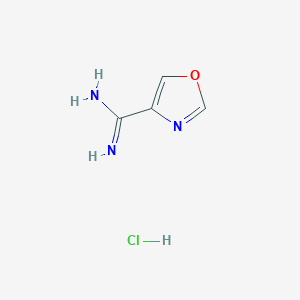
![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)
![6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2564405.png)
![9-(3-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564406.png)
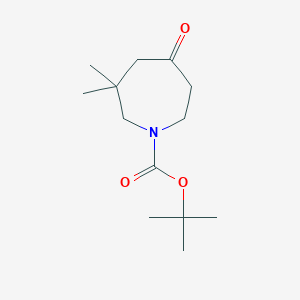
![N-cyclopentyl-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2564408.png)
![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)
![{1-[4-(2-Chlorophenoxy)butyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2564413.png)
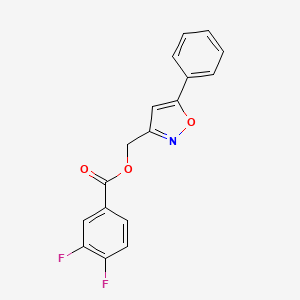
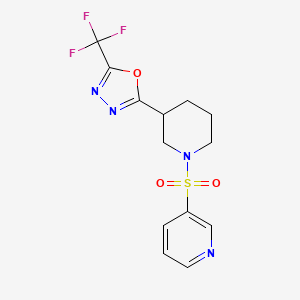
![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564417.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564422.png)